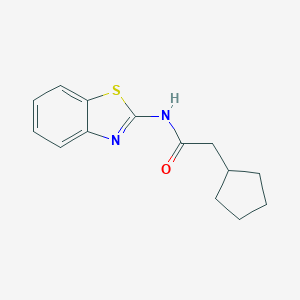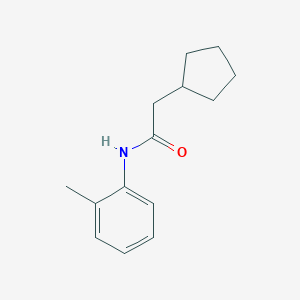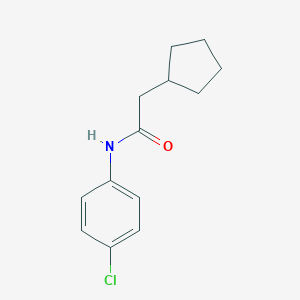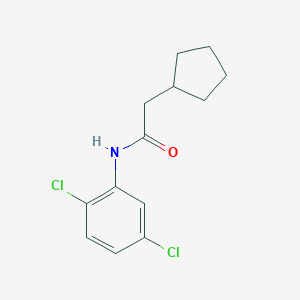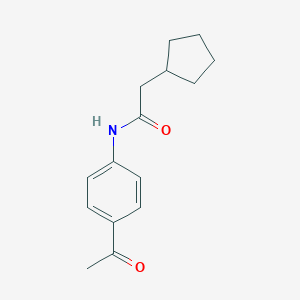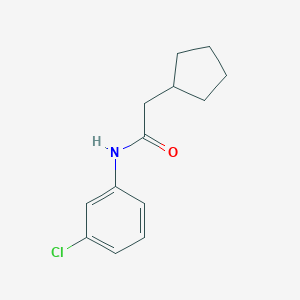
N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide, also known as BFA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BFA is a member of the amide family and has a molecular weight of 341.24 g/mol.
Mécanisme D'action
N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide exerts its biological activities by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins. This mechanism of action makes N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide a potential candidate for the development of new anti-inflammatory and analgesic drugs.
Biochemical and physiological effects:
N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide has been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide has been shown to exhibit antimicrobial activity against various strains of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potential for the development of new drugs. However, N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide also has some limitations, including its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide, including the development of new drugs for the treatment of inflammation, pain, and cancer. N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide can also be used as a building block for the synthesis of new compounds with potential biological activities. Additionally, further studies are needed to investigate the mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide and its potential toxicity in vivo.
Conclusion:
In conclusion, N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide exhibits anti-inflammatory, analgesic, and anticancer activities and has been used as a building block for the synthesis of various compounds with potential biological activities. N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potential for the development of new drugs. However, further studies are needed to investigate the mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide and its potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide involves the reaction of 4-bromo-2-fluoroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide in high yield and purity.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and anticancer activities. It has also been used as a building block for the synthesis of various compounds with potential biological activities.
Propriétés
Nom du produit |
N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C15H13BrFNO |
Poids moléculaire |
322.17 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C15H13BrFNO/c1-10-3-2-4-11(7-10)8-15(19)18-14-6-5-12(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19) |
Clé InChI |
DWINGHDBWHEFBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=C(C=C2)Br)F |
SMILES canonique |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one](/img/structure/B308632.png)
![3-(Allylsulfanyl)-6-(2-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308633.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2,5-dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308636.png)
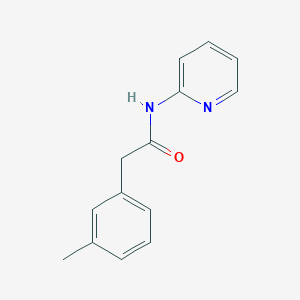


![N-[4-(acetylamino)phenyl]-2-cyclopentylacetamide](/img/structure/B308644.png)
